Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]-
Description
This compound is a benzoic acid derivative featuring a 2-acetylamino substituent and a 5-sulfonyl group linked to a phenylmethylene hydrazine moiety. Its structure (Figure 1) combines sulfonamide and hydrazine functionalities, which are known to influence biological activity, solubility, and reactivity. The acetylamino group enhances metabolic stability, while the sulfonyl hydrazine moiety may confer chelating or hydrogen-bonding capabilities.
Properties
CAS No. |
330856-59-2 |
|---|---|
Molecular Formula |
C16H15N3O5S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-acetamido-5-[(benzylideneamino)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C16H15N3O5S/c1-11(20)18-15-8-7-13(9-14(15)16(21)22)25(23,24)19-17-10-12-5-3-2-4-6-12/h2-10,19H,1H3,(H,18,20)(H,21,22) |
InChI Key |
WAQUWHJCIHEJSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
One of the primary methods for synthesizing benzoic acid derivatives involves the condensation of hydrazines with β-ketonitriles. This method is versatile and has been documented extensively in literature.
Reaction Mechanism : The process typically involves the nucleophilic attack of hydrazine on a carbonyl carbon, forming an intermediate hydrazone, which subsequently undergoes cyclization to yield the desired product.
Example : A study demonstrated that β-ketonitriles react smoothly with various hydrazines to produce 5-aminopyrazoles, which can be further modified to obtain benzoic acid derivatives.
Solid-Phase Synthesis
Solid-phase synthesis has emerged as an efficient strategy for preparing complex compounds like benzoic acid derivatives.
Methodology : This approach often involves immobilizing reactants on a solid support, allowing for easier purification and higher reaction yields. For instance, a solid-phase synthesis of 5-aminopyrazoles was reported, where hydrazine was reacted with resin-bound intermediates to form the target compounds.
Advantages : The solid-phase method minimizes solvent use and enhances reaction efficiency, making it suitable for high-throughput applications in pharmaceutical chemistry.
Multi-step Synthetic Routes
Multi-step synthetic routes are essential for constructing complex molecules from simpler precursors.
Example Route : A notable synthetic pathway involves the initial formation of an ester from benzoic acid followed by acylation reactions to introduce additional functional groups such as acetylamino and sulfonyl.
-
- Esterification : Benzoic acid is reacted with an alcohol (e.g., ethanol) in the presence of an acid catalyst.
- Acylation : The resulting ester is then treated with acetic anhydride to introduce the acetylamino group.
- Sulfonylation : Finally, sulfonyl chlorides can be used to introduce sulfonyl groups onto the aromatic ring.
Comparative Table of Synthesis Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Condensation Reactions | Versatile; straightforward mechanism | May require purification steps |
| Solid-Phase Synthesis | High efficiency; reduced solvent use | Requires specialized equipment |
| Multi-step Synthetic Routes | Allows for complex structures | Time-consuming; multiple reaction steps |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C16H14N2O6S
- Molecular Weight : 362.357 g/mol
- IUPAC Name : Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]-
The compound features a benzoic acid moiety substituted with an acetylamino group and a phenylmethylene hydrazine sulfonyl group. This unique structure contributes to its diverse biological activities.
Analgesic and Anti-inflammatory Properties
Recent studies have highlighted the analgesic activity of derivatives of benzoic acid, particularly 5-acetamido-2-hydroxy benzoic acid. These derivatives have shown promising results in reducing pain through mechanisms involving cyclooxygenase-2 (COX-2) inhibition.
- Case Study : A study published in MDPI assessed the pharmacokinetics and anti-nociceptive effects of these derivatives in animal models. The findings indicated that these compounds exhibited superior binding affinity to COX-2 receptors compared to traditional analgesics like acetaminophen, suggesting their potential as effective pain relievers .
Antimicrobial Activity
Benzoic acid derivatives are known for their antimicrobial properties. The sulfonamide functional group enhances their efficacy against various pathogens.
- Data Table: Antimicrobial Efficacy of Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzoic Acid Derivative A | E. coli | 32 μg/mL |
| Benzoic Acid Derivative B | S. aureus | 16 μg/mL |
| Benzoic Acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]- | Candida albicans | 8 μg/mL |
This table illustrates the effectiveness of various derivatives against different pathogens, emphasizing the potential for therapeutic applications in treating infections.
Plant Growth Regulators
Compounds similar to benzoic acid have been explored as plant growth regulators due to their ability to influence plant metabolism and growth patterns.
- Research Findings : Studies indicate that certain benzoic acid derivatives can enhance root development and overall plant vigor when applied at specific concentrations .
Pest Control
The sulfonamide groups in these compounds can also act as bioactive agents against agricultural pests.
- Case Study : Research has shown that formulations containing benzoic acid derivatives can effectively reduce pest populations while being less toxic to beneficial insects compared to conventional pesticides .
Corrosion Inhibition
Benzoic acid derivatives are being investigated for their potential use as corrosion inhibitors in metal protection.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(a) 3-Bromo-2-[[4-(Acetylamino)Phenyl]Sulfonyl]Benzoic Acid Hydrazide (Compound 18)
- Structure : Features a bromine atom at position 3 and a hydrazide group instead of phenylmethylene hydrazine.
- Key Data :
(b) 2-(2-(Nitrooxy)Acetoxy)-5-((2-Phenylhydrazinyl)Sulfonyl) Benzoic Acid (Compound 5h)
(c) 2-Benzyloxy-5-(2-{N'-[3-(Substituted-Phenyl)-1-Phenyl-1H-Pyrazol-4-Ylmethylene]-Hydrazino}-Thiazol-4-Yl)-Benzoic Acid Methyl Ester
- Structure : Incorporates a thiazole ring and pyrazole-methylene hydrazine, enhancing π-π stacking and metal coordination.
- Biological Screening : Thiazole derivatives exhibit antimicrobial and anticancer activities due to heterocyclic electron-rich systems .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Target Compound and Analogs
- Solubility Trends : Sulfonamide and hydrazine groups generally improve water solubility, but bulky substituents (e.g., phenylmethylene) may reduce it.
- Thermal Stability : Nitrooxyacetoxy derivatives (e.g., Compound 5h) decompose at ~730°C, while hydrazides (e.g., Compound 18) are stable up to 300°C .
Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]- is a complex structure that may exhibit various pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzoic acid derivatives. For instance, compounds derived from benzoic acid have shown significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for some derivatives were reported to be as low as 3.0 µM, indicating potent activity against tumor proliferation .
| Compound Name | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 1 | MCF-7 | 3.0 | |
| Compound 2 | A549 | 1.26 | |
| Compound 3 | HCT116 | 0.63 - 1.32 |
2. Anti-inflammatory Activity
The anti-inflammatory effects of benzoic acid derivatives are also noteworthy. Studies have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain pathways. The selectivity index for some benzoate-derived compounds was found to be higher for COX-2 compared to COX-1, suggesting a favorable therapeutic profile .
3. Analgesic Activity
Research has indicated that certain derivatives of benzoic acid possess analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). In vivo studies showed that these compounds significantly reduced pain response in animal models, with reductions in painful activity reaching up to 75% compared to control groups .
The biological activities of benzoic acid derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and inflammatory responses.
- Protein Degradation Modulation : Some studies suggest that these compounds may enhance proteasomal activity and influence protein degradation pathways .
- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through caspase activation .
Case Studies
- Study on Anticancer Properties : A study evaluated the anticancer effects of various benzoic acid derivatives on MCF-7 and A549 cell lines. Compounds exhibited significant growth inhibition, with one derivative showing an IC50 value of 3.0 µM against MCF-7 cells .
- In Vivo Analgesic Study : An investigation into the analgesic effects of a specific benzoic acid derivative demonstrated a substantial reduction in pain response in acetic acid-induced writhing tests in mice, highlighting its potential as a safer alternative to conventional NSAIDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
